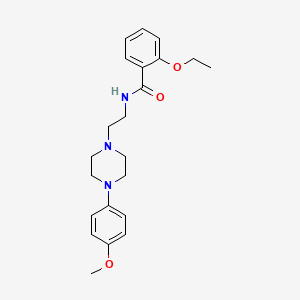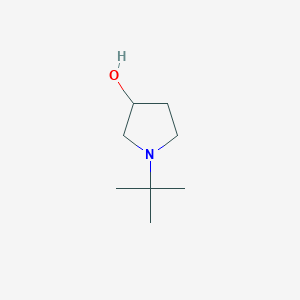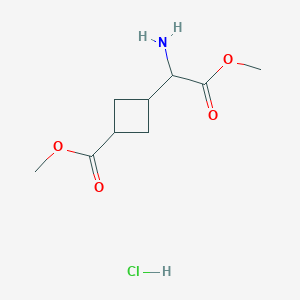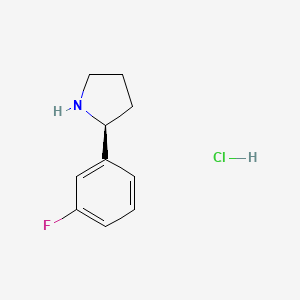
(s)-2-(3-Fluorophenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H13ClFN . It is a derivative of pyrrolidine, a cyclic amine, with a fluorophenyl group attached .
Molecular Structure Analysis
The molecular structure of “(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a 3-fluorophenyl group .Physical And Chemical Properties Analysis
“(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride” has a molecular weight of 201.6683232 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Selective Sensors and Fluorophores:
- A study introduced a pyrrolidine constrained bipyridyl-dansyl conjugate, synthesized through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+), leveraging internal charge transfer mechanisms (Maity & Govindaraju, 2010).
- Another research effort synthesized new 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores showing high selectivity for Fe3+/Fe2+ cations, marking the first use of this moiety as a turn-off chemosensor for these cations, with further application in imaging Fe3+ in living HepG2 cells (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).
Organic Synthesis Enhancements:
- Research focused on the synthesis and characterization of novel heterocycle-based molecules highlighted the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrating applications in non-linear optics and potential in drug development against cancer through interaction with human alpha9 nicotinic acetylcholine receptors (Murthy et al., 2017).
Biological Studies
Antinociceptive Properties:
- Synthesis of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues, which determined their nAChR properties both in vitro and in vivo, showcasing the potential for developing novel therapeutics targeting nicotinic acetylcholine receptors for pain management (Ondachi et al., 2014).
Kinase Inhibitor Development:
- Discovery of compounds such as BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily, underscores the role of fluoro-substituted pyrrolidines in the development of new cancer therapeutics (Schroeder et al., 2009).
Enhanced Fluorescence and Sensing Capabilities:
- A study on fluorescent pH sensors constructed from heteroatom-containing luminogens, including pyrrolidine derivatives, demonstrated reversible emission changes between blue and dark states, suggesting applications in environmental and biological sensing (Yang et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAULRSYOOKSM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

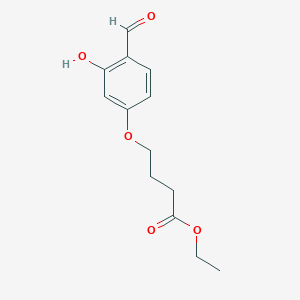

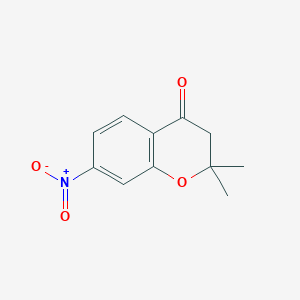

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2926539.png)

![Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)
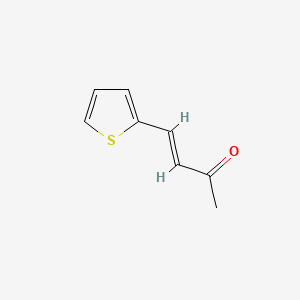

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)
